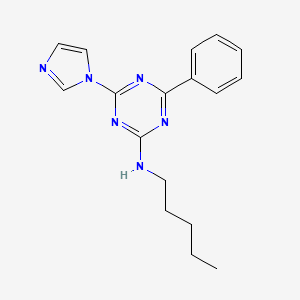
4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Formation of the Triazine Ring: The triazine ring is often formed by the reaction of cyanuric chloride with appropriate amines.
Coupling Reactions: The imidazole and triazine rings are then coupled using a suitable linker, such as a pentyl chain, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The triazine ring may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)phenyl derivatives: These compounds share the imidazole ring and phenyl group but differ in the substituents on the triazine ring.
Triazine-based compounds: These include other triazine derivatives with different functional groups, such as cyanuric chloride derivatives.
Uniqueness
4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine is unique due to its specific combination of the imidazole, triazine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N6 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-N-pentyl-6-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H20N6/c1-2-3-7-10-19-16-20-15(14-8-5-4-6-9-14)21-17(22-16)23-12-11-18-13-23/h4-6,8-9,11-13H,2-3,7,10H2,1H3,(H,19,20,21,22) |
InChI Key |
DHKYIMDRZJINAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















